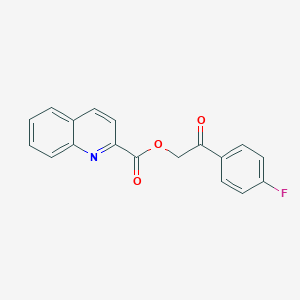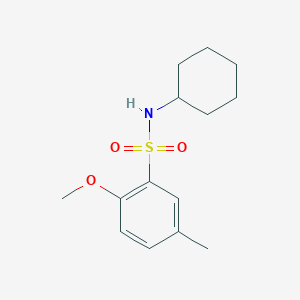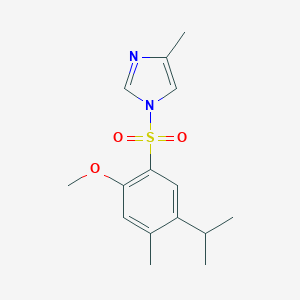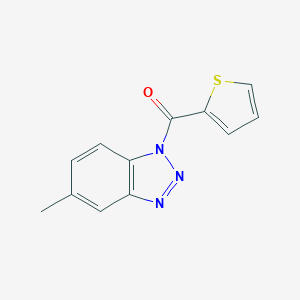
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate, also known as MQC, is a chemical compound that belongs to the family of quinoline-2-carboxylates. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood, but it is believed to involve the binding of the compound to specific target molecules in cells, such as metal ions or enzymes. This binding can result in a variety of biochemical and physiological effects, including changes in cellular signaling pathways, gene expression, and protein function.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of metalloproteases, which are enzymes that play a key role in a variety of cellular processes. It has also been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate in lab experiments is its selectivity for specific target molecules, such as metal ions or enzymes. This selectivity allows for more precise and accurate measurements of these molecules in cells and tissues.
However, there are also some limitations to using 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate in lab experiments. For example, its fluorescent properties can be affected by various environmental factors, such as pH and temperature, which can make it difficult to obtain consistent and reproducible results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another area of interest is the development of new fluorescent probes based on 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate for the detection of other target molecules in cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate and its potential applications in scientific research.
Synthesemethoden
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2-chloroquinoline-3-carboxylic acid with 4-methylphenylglycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethyl chloroformate to yield 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has been studied extensively for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to selectively bind to these metal ions, resulting in a fluorescence emission that can be easily detected and quantified.
In addition, 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has also been studied for its potential applications in the development of new drugs for the treatment of various diseases. For example, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Eigenschaften
Produktname |
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate |
|---|---|
Molekularformel |
C19H15NO3 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-2-oxoethyl] quinoline-2-carboxylate |
InChI |
InChI=1S/C19H15NO3/c1-13-6-8-15(9-7-13)18(21)12-23-19(22)17-11-10-14-4-2-3-5-16(14)20-17/h2-11H,12H2,1H3 |
InChI-Schlüssel |
KJVNEWAKZITXLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)









![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
